molecular formula C24H26ClN3O2 B2678598 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1049404-42-3

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B2678598
CAS No.: 1049404-42-3
M. Wt: 423.94
InChI Key: PEJNDYDLHMJXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a synthetically designed organic compound featuring a complex amide structure that incorporates both a 4-chlorophenoxy moiety and a 1-methyl-1H-pyrrole group linked through a dihydroisoquinoline-containing ethylamine chain. This specific molecular architecture, which includes multiple nitrogen heterocycles, suggests potential for significant biological activity and makes it a candidate for investigation in various biochemical pathways. Compounds with similar structural features, such as amide derivatives, are frequently explored in medicinal chemistry for their interactions with enzymatic targets and cellular receptors . Researchers may find this compound valuable for probing new mechanisms in areas like intracellular receptor modulation . Its structural complexity also presents an opportunity for studying structure-activity relationships (SAR) to optimize potency and selectivity for specific research applications. This product is provided as a high-purity material suitable for advanced in vitro assay development and hit-to-lead optimization studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-27-13-4-7-22(27)23(28-14-12-18-5-2-3-6-19(18)16-28)15-26-24(29)17-30-21-10-8-20(25)9-11-21/h2-11,13,23H,12,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJNDYDLHMJXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the 4-chlorophenoxy group: This can be achieved through the reaction of 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the dihydroisoquinoline moiety: This involves the reduction of isoquinoline using hydrogenation techniques.

    Coupling of the pyrrole and isoquinoline derivatives: This step requires the formation of a suitable intermediate, often through a condensation reaction.

    Final coupling reaction: The final step involves the coupling of the 4-chlorophenoxy group with the dihydroisoquinoline-pyrrole intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and isoquinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of the dihydroisoquinoline scaffold exhibit significant anticancer activity. For instance, compounds related to this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to evaluate the efficacy of such compounds, revealing notable antitumor effects with mean growth inhibition values indicating their potential as therapeutic agents .

Neuroprotective Effects

Research indicates that compounds with similar structural characteristics may possess neuroprotective properties. In particular, the incorporation of the pyrrole group is hypothesized to enhance the compound's ability to interact with neuroreceptors, potentially offering benefits in treating conditions such as Alzheimer's disease. In vivo studies have shown that related compounds can increase acetylcholine levels in the hippocampus, suggesting a mechanism for cognitive enhancement .

Synthesis and Derivatives

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide involves multiple steps, including the formation of key intermediates that retain bioactive functionalities. The synthetic pathways often involve reactions such as acylation and nucleophilic substitutions, leading to diverse derivatives that can be screened for enhanced biological activity .

Case Study 1: Anticancer Screening

In a systematic screening of various dihydroisoquinoline derivatives, one study highlighted a compound closely related to our target compound that exhibited an average cell growth inhibition rate of over 50% across multiple cancer cell lines. The study utilized a single-dose assay approach to determine the efficacy against human tumor cells, confirming its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The study found that administration of these compounds led to significant improvements in memory retention and cognitive function, attributed to their ability to modulate neurotransmitter levels effectively .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenoxy group and the heterocyclic moieties allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound :

  • Core : Acetamide backbone.
  • Substituents: 4-Chlorophenoxy group (electron-withdrawing, lipophilic). 3,4-Dihydroisoquinoline (tetracyclic aromatic system with basic nitrogen). 1-Methyl-1H-pyrrole (electron-rich heterocycle).

Analog 1: N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-2-Fluorophenyl)acetamide ()

  • Core : Acetamide backbone.
  • Substituents: Pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold).
  • Key Data : Melting point = 302–304°C; Mass = 571.198 (M⁺+1) .

Analog 2 : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide ()

  • Core : Acetamide backbone.
  • Substituents: 3,4-Dichlorophenyl (increased lipophilicity vs. 4-chlorophenoxy). Pyrazole ring (hydrogen-bonding via NH and carbonyl groups).
  • Structural Notes: Three conformers in asymmetric unit; R₂²(10) hydrogen-bonded dimers .

Analog 3: N-(2-(2-(4-Chlorophenoxy)acetamido)Phenyl)-1H-Indole-2-Carboxamide ()

  • Core : Acetamide backbone.
  • Substituents: 4-Chlorophenoxy group (shared with target compound). Indole carboxamide (planar aromatic system for intercalation).
  • Synthesis : TBTU-mediated coupling in DCM .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported ~480 (estimated) 4-Cl-phenoxy, dihydroisoquinoline
Analog 1 () 302–304 571.198 Fluorophenyl, pyrazolopyrimidine
Analog 2 () 473–475 398.27 3,4-Dichlorophenyl, pyrazole
Analog 3 () Not reported 424.87 4-Cl-phenoxy, indole
Pharmacological Potential
  • Target Compound: The dihydroisoquinoline and methylpyrrole groups may confer CNS activity (e.g., kinase or receptor modulation).
  • Analog 1 : Pyrazolopyrimidine core is associated with kinase inhibition (e.g., JAK/STAT pathways) .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide (CAS Number: 898458-59-8) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN2O3C_{23}H_{23}ClN_{2}O_{3} with a molecular weight of 410.9 g/mol. The structure features a chlorophenoxy group, a dihydroisoquinoline moiety, and a pyrrole derivative, which are known for their diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to the isoquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroisoquinoline have shown potent activity against various bacterial strains. In vitro tests revealed that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)
Compound AE. coli25
Compound BS. aureus30
Compound CP. aeruginosa28

Antiplasmodial Activity

The compound's structural components suggest potential antimalarial properties. A study evaluating similar compounds against Plasmodium falciparum demonstrated that several derivatives exhibited low nanomolar activity against both chloroquine-sensitive and multidrug-resistant strains . The efficacy was assessed using an SYBR Green-based assay.

Table 2: Antiplasmodial Activity of Isoquinoline Derivatives

Compound NameIC50 (nM)Reference Drug IC50 (nM)
Compound D5Chloroquine (20)
Compound E8Atovaquone (15)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the isoquinoline structure may allow for inhibition of enzymes involved in critical metabolic pathways in pathogens.
  • Cell Membrane Disruption : The chlorophenoxy group may enhance membrane permeability, leading to cell lysis in bacteria.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of synthesized pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the pyrrole ring significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .
  • Antimalarial Evaluation : In vivo studies involving rodent models infected with Plasmodium yoelii demonstrated that the compound exhibited significant blood-stage antimalarial efficacy, with ED50 values indicating effective dosage levels .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step coupling reactions. For example, a related acetamide derivative was synthesized via TBTU-mediated amide bond formation under controlled temperatures (0–5°C), with intermediates purified using dichloromethane extraction and monitored via TLC (hexane:ethyl acetate, 9:3 v/v). Key intermediates like N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide are validated using 1H NMR^1 \text{H NMR} (400 MHz in DMSO-d6_6) and elemental analysis (±0.5% tolerance) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl signals (δ ~165–170 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., HRMS deviation <0.0035 Da) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., R22_{22}(10) dimer motifs observed in asymmetric units) .

Q. How are purity and stability assessed during synthesis?

Purity is evaluated via TLC (Rf_f consistency) and melting point analysis (±2°C deviation). Stability is tested under inert atmospheres (N2_2) and monitored via HPLC retention time shifts over 24-hour periods .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict steric and electronic effects influencing reaction pathways. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) by correlating transition-state energies with experimental yields. Feedback loops integrate experimental data (e.g., crystallographic dihedral angles) to refine computational models .

Q. What strategies resolve contradictions in crystallographic data?

When asymmetric units show conformational variability (e.g., dihedral angles varying by 20° between molecules), use:

  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces).
  • Twinned Refinement: Accounts for crystal packing defects.
  • Comparative Density Functional Theory (DFT): Validates observed vs. calculated bond lengths (±0.02 Å tolerance) .

Q. How can reaction yields be improved despite steric hindrance from substituents?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side reactions.
  • Protecting Groups: Temporarily block reactive sites (e.g., 1-methylpyrrole’s NH) during coupling steps.
  • Catalytic Systems: Use Pd/Cu catalysts for Ullmann-type couplings, achieving yields >75% in sterically crowded environments .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Dose-Response Curves: Normalize IC50_{50} values across assays (e.g., cell viability vs. enzymatic inhibition).
  • Molecular Dynamics Simulations: Correlate conformational flexibility (e.g., dihydroisoquinoline ring dynamics) with receptor binding affinities.
  • Meta-Analysis: Pool data from >3 independent studies, applying Cochran’s Q-test to assess heterogeneity (p < 0.05) .

Methodological Best Practices

Q. How to validate synthetic reproducibility across labs?

  • Standardized Protocols: Adopt identical TLC solvent ratios, NMR calibration (e.g., TMS reference), and crystallography settings (Mo Kα radiation, λ = 0.71073 Å).
  • Round-Robin Testing: Compare yields and spectral data across 3+ independent labs, reporting RSD <5% for critical parameters .

Q. What analytical workflows confirm regioselectivity in multi-step syntheses?

  • Isotopic Labeling: Track 13C^{13}\text{C}-labeled intermediates via LC-MS.
  • NOESY NMR: Identifies spatial proximity of substituents (e.g., 4-chlorophenoxy vs. dihydroisoquinoline groups).
  • Crystallographic Disorder Analysis: Quantifies occupancy of alternative conformers in electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.